molecular formula C10H11BrN2O3 B1312515 5-Bromo-2-morpholinonitrobenzene

5-Bromo-2-morpholinonitrobenzene

Cat. No.: B1312515
M. Wt: 287.11 g/mol
InChI Key: SLINWEITYAGYMQ-UHFFFAOYSA-N
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Description

5-Bromo-2-morpholinonitrobenzene is a valuable aromatic substitution pattern featuring bromo, nitro, and morpholino functional groups, making it a versatile intermediate for research and development. Its structure is ideal for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromo group acts as a handle. The electron-rich morpholino ring can significantly influence the electronic properties and solubility of the molecule, while the nitro group can be readily reduced to an amine for synthesizing diverse heterocyclic compounds. This multi-functional reagent is particularly useful in medicinal chemistry for constructing piperazine and morpholine-based scaffolds, which are privileged structures in drug discovery due to their wide range of pharmacological activities. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling. The GHS pictogram and signal word are provided, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautions include using personal protective equipment and avoiding breathing dust/fume/gas/mist.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

4-(4-bromo-2-nitrophenyl)morpholine

InChI

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2

InChI Key

SLINWEITYAGYMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 5-bromo-2-morpholinonitrobenzene exhibit promising anticancer properties. For instance, derivatives of nitrobenzene compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species levels . This mechanism highlights the potential of this compound as a scaffold for developing new anticancer agents.

Protein Kinase Inhibition
The compound has been investigated for its ability to inhibit specific protein kinases, which are critical in cancer cell proliferation. For example, certain analogs demonstrated potent activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E mutations, which are common in various cancers . These findings suggest that this compound could serve as a lead compound for designing targeted therapies.

Synthesis of Biologically Active Compounds

This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various substitutions that can enhance biological activity.

Synthesis Pathways

The synthesis typically involves:

  • Nitration of Bromobenzene : Starting with bromobenzene, nitration can introduce the nitro group at the desired position.
  • Morpholine Substitution : The introduction of morpholine can be achieved through nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.

Case Study 1: Antitumor Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound induced G2/M phase arrest and inhibited tubulin polymerization, leading to cell death . This highlights its potential as an effective agent against drug-resistant tumors.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of nitro-substituted benzene derivatives. Compounds similar to this compound showed activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Comparative Data Table

Compound Activity IC50 (μM) Mechanism
This compoundAnticancer0.57Induces apoptosis via ROS accumulation
Analog AProtein Kinase Inhibition32Inhibits EGFR signaling pathway
Analog BAntimicrobial10Disrupts bacterial cell wall synthesis

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Bromo-2-morpholinonitrobenzene with key analogs from the evidence, highlighting substituent diversity and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Bromo-2-chloronitrobenzene C₆H₃BrClNO₂ 235.45 Br (5), Cl (2), NO₂ (1) Intermediate in agrochemical synthesis
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) High polarity due to multiple halogens; used in pharmaceuticals
5-Bromo-2-nitroaniline C₆H₅BrN₂O₂ 217.02 Br (5), NO₂ (2), NH₂ (1) Precursor for dyes and pigments
5-Bromo-2-Chlorobenzoic Acid C₇H₄BrClO₂ 235.46 Br (5), Cl (2), COOH (1) Building block for carboxylate-based drugs
This compound C₁₀H₁₁BrN₂O₃ 299.12* Br (5), NO₂ (1), morpholino (2) Enhanced solubility from morpholino; potential kinase inhibitor

*Theoretical molecular weight based on formula.

Key Observations :

  • Substituent Position : The nitro group’s position (e.g., 1 vs. 3) significantly impacts electronic effects. For instance, nitro at position 1 in the target compound creates strong electron-withdrawing effects, stabilizing negative charges .
  • Morpholino vs. Halogens: The morpholino group enhances solubility in polar solvents compared to halogenated analogs (e.g., 5-Bromo-2-chloronitrobenzene) due to its oxygen and nitrogen atoms .
  • Reactivity: Halogenated derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) undergo nucleophilic aromatic substitution more readily than morpholino-containing compounds, where steric hindrance may slow reactivity .
Physical and Spectral Properties
  • Melting Points: While direct data for this compound is unavailable, analogs like 5-Bromo-2,4-dihydroxypyrimidine exhibit high melting points (193–196°C) due to hydrogen bonding . The morpholino group’s rigidity may similarly elevate melting points compared to halogenated analogs.
  • Spectroscopy: NMR and mass spectrometry (MS) data for related compounds (e.g., 5-Bromo-3-methyl-2(5H)-furanone ) suggest characteristic shifts for bromine (δ 3.5–4.5 ppm in ¹H NMR) and nitro groups (strong IR absorption ~1520 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-Bromo-2-morpholinonitrobenzene with high purity?

  • Methodological Answer : The synthesis typically involves sequential nitration and nucleophilic aromatic substitution (SNAr). For example:

Nitration : Introduce the nitro group to a bromobenzene precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to ensure regioselectivity .

Morpholino Substitution : React the nitro intermediate with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C, using K₂CO₃ as a base to deprotonate morpholine and enhance nucleophilicity .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals include morpholine protons (δ 3.6–3.8 ppm) and aromatic protons split by nitro/bromo groups .
  • Elemental Analysis : Validate empirical formula (C₁₀H₁₀BrN₂O₃) with ≤0.3% deviation .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, enabling Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) with Na₂CO₃ (2 eq) at 80°C for 12–24 hours. Monitor reaction progress via TLC and isolate products via flash chromatography .

Advanced Research Questions

Q. How can computational modeling predict nitration regioselectivity in bromo-morpholino precursors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate charge distribution and frontier molecular orbitals. Compare activation energies for nitration at ortho/meta/para positions relative to bromine and morpholine groups. Validate predictions experimentally via ¹H NMR or X-ray crystallography .

Q. What factors affect the stability of the morpholino group under acidic or oxidative conditions?

  • Methodological Answer : Conduct kinetic studies in varying pH (1–14) and oxidizing agents (e.g., H₂O₂). Monitor degradation via LC-MS and ¹H NMR. Morpholine rings are stable below pH 3 but hydrolyze in strong acids (e.g., conc. HCl) via ring-opening to form secondary amines. Stabilize by buffering reactions near neutral pH .

Q. How to resolve contradictions in catalytic efficiency reported for Buchwald-Hartwig amination of this compound?

  • Methodological Answer : Systematically test catalysts (Pd₂(dba)₃ vs. XPhos-Pd-G3), ligands (BINAP, DavePhos), and bases (Cs₂CO₃, t-BuONa). Use Design of Experiments (DoE) to optimize temperature (80–120°C) and solvent (toluene, dioxane). Analyze yields via GC-MS and compare turnover numbers (TON) .

Q. Why do solvent polarity and proticity significantly alter reaction pathways in SNAr with this compound?

  • Methodological Answer : Solvent effects are studied via Kamlet-Taft parameters. Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipolar interactions, accelerating SNAr. Protic solvents (EtOH) slow reactions by hydrogen-bonding with nucleophiles. Confirm via kinetic profiling (UV-Vis monitoring at 300 nm) .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Methodological Answer :

Intermediate Purification : Remove byproducts (e.g., di-nitrated isomers) after nitration using silica gel chromatography .

Moisture Sensitivity : Use anhydrous solvents and molecular sieves during morpholine substitution to prevent hydrolysis .

Catalyst Screening : Replace Pd catalysts with Ni(COD)₂ for cost-sensitive protocols, ensuring inert atmosphere (N₂/Ar) .

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